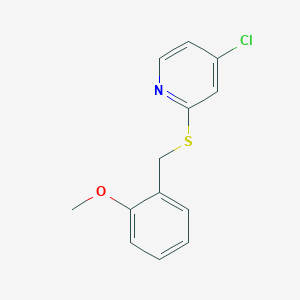

4-Chloro-2-((2-methoxybenzyl)thio)pyridine

Description

Significance of Pyridine (B92270) Scaffolds in Modern Chemical Research

The versatility of the pyridine ring has led to its widespread use in the development of fine chemicals, the design of sophisticated ligands for coordination chemistry, and the creation of advanced functional materials.

Pyridine derivatives are integral to the synthesis of a vast number of fine chemicals, including pharmaceuticals and agrochemicals. The pyridine motif is present in numerous FDA-approved drugs, where it can enhance solubility, bioavailability, and target-binding affinity. nih.govchem-station.comnih.gov Its ability to be functionalized at various positions allows for the precise tuning of a molecule's properties, making it a key component in the drug discovery process. nih.gov In agriculture, pyridine-based compounds are utilized as potent herbicides, fungicides, and insecticides. nih.gov

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent Lewis base and a versatile ligand for a wide range of metal ions. researchgate.netresearchgate.netfiveable.me This property is extensively exploited in coordination chemistry to create metal complexes with specific catalytic, electronic, or optical properties. mdpi.comresearchgate.netacs.org The electronic and steric properties of the pyridine ligand can be readily modified by introducing substituents onto the ring, allowing for fine control over the behavior of the resulting metal complex. researchgate.net Pyridyl-thioether ligands, for instance, have been shown to form stable complexes with various transition metals, exhibiting interesting spin-crossover behavior and finding applications in materials science. mdpi.comresearchgate.netnsf.gov

The unique photophysical and electronic properties of pyridine derivatives make them valuable components in the development of advanced functional materials. nih.gov They are incorporated into organic light-emitting diodes (OLEDs), sensors, and molecular switches. The ability of pyridines to participate in the formation of supramolecular assemblies through coordination chemistry has been utilized to construct porous materials and surface-confined metal-organic networks. researchgate.netacs.org

Overview of Halogenated and Thioether-Substituted Pyridines

The introduction of halogen atoms and thioether groups onto the pyridine ring significantly modifies its chemical reactivity and opens up new avenues for research and application.

Halogenated pyridines are a critical class of intermediates in organic synthesis. The halogen atom, typically chlorine or bromine, acts as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. mdpi.com The position of the halogen on the pyridine ring dictates its reactivity, with the 2- and 4-positions being particularly susceptible to nucleophilic attack. google.com Selective halogenation of pyridines is a field of active research, with various methods being developed to achieve high regioselectivity. mdpi.com

Thioether-substituted pyridines are of significant interest due to their presence in biologically active molecules and their utility as ligands in coordination chemistry. The thioether linkage can be introduced through various synthetic methods, often involving the reaction of a halopyridine with a thiol. researchgate.net These compounds have shown potential in medicinal chemistry, with some derivatives exhibiting antimicrobial and anticancer activities. nih.gov In coordination chemistry, pyridyl-thioether ligands can act as soft donors through the sulfur atom, in addition to the nitrogen of the pyridine ring, leading to the formation of stable and catalytically active metal complexes. mdpi.comcdnsciencepub.com

The chemistry of pyridine itself has been explored for over a century, with its isolation from bone oil in the mid-19th century. The systematic study of its derivatives, including halogenated and thioether-substituted pyridines, has evolved with the development of new synthetic methodologies. Early methods for the synthesis of chloropyridines often involved harsh conditions and resulted in mixtures of isomers. google.com Over time, more selective and milder methods have been developed. Similarly, the synthesis of pyridine thioethers has progressed from simple nucleophilic substitution reactions to more sophisticated catalytic cross-coupling methods, allowing for the creation of a wider range of functionalized molecules. The ongoing interest in these compounds is driven by the continuous search for new pharmaceuticals, functional materials, and efficient catalysts.

Structure

3D Structure

Properties

CAS No. |

1346707-46-7 |

|---|---|

Molecular Formula |

C13H12ClNOS |

Molecular Weight |

265.76 g/mol |

IUPAC Name |

4-chloro-2-[(2-methoxyphenyl)methylsulfanyl]pyridine |

InChI |

InChI=1S/C13H12ClNOS/c1-16-12-5-3-2-4-10(12)9-17-13-8-11(14)6-7-15-13/h2-8H,9H2,1H3 |

InChI Key |

RYOQHZBHPDDUIT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1CSC2=NC=CC(=C2)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 4 Chloro 2 2 Methoxybenzyl Thio Pyridine

Advanced Approaches for Pyridine (B92270) Ring Chlorination

The introduction of a chlorine atom at a specific position on a pyridine ring is a fundamental challenge in heterocyclic chemistry. Direct chlorination of pyridine often results in a mixture of isomers and over-chlorination, necessitating more sophisticated and regioselective strategies. For a 2,4-disubstituted pyridine like the target compound, controlling the placement of the chloro group at the C-4 position is paramount.

Regioselective Chlorination Techniques at the C-4 Position

Achieving regioselectivity for chlorination at the C-4 position typically involves the use of a pre-functionalized pyridine ring, which directs the substitution. Two primary strategies have proven effective:

Chlorination of Pyridin-4-ones: The most common and reliable method for introducing a chlorine atom specifically at the C-4 position is through the chlorination of a corresponding pyridin-4-one (the keto tautomer of a 4-hydroxypyridine). This transformation is typically accomplished using dehydrating chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). prepchem.comnih.govresearchgate.netbeilstein-journals.org The reaction proceeds by converting the pyridone's hydroxyl group into a chlorophosphate ester or a related intermediate, which is then displaced by a chloride ion to yield the 4-chloropyridine (B1293800) derivative. beilstein-journals.orgwikipedia.org For the synthesis of the target compound, this would involve the chlorination of a 2-((2-methoxybenzyl)thio)pyridin-4-one intermediate.

Pyridine N-Oxide Activation: An alternative route to functionalizing the C-4 position involves the activation of the pyridine ring via N-oxidation. The resulting pyridine N-oxide exhibits enhanced reactivity towards electrophilic reagents at the C-2 and C-4 positions. researchgate.net Treatment of a pyridine N-oxide with a chlorinating agent such as POCl₃ or oxalyl chloride can lead to regioselective chlorination. researchgate.netpatsnap.com Following the chlorination step, the N-oxide can be deoxygenated to yield the final chlorinated pyridine.

Modern Chlorination Reagents and Reaction Conditions

The choice of chlorinating agent is critical and depends on the substrate and desired selectivity. While traditional reagents remain widely used, several modern alternatives offer milder conditions or different reactivity profiles.

| Reagent | Typical Conditions | Application/Notes | Source(s) |

| Phosphorus Oxychloride (POCl₃) | Reflux, often neat or in a high-boiling solvent. | Standard for converting pyridin-4-ones to 4-chloropyridines. prepchem.comwikipedia.orggoogle.com | prepchem.comwikipedia.orggoogle.com |

| Phosphorus Pentachloride (PCl₅) | Heated, often in a non-polar solvent like chlorobenzene (B131634) or neat. | Effective for converting pyridones and can also chlorinate other positions under harsh conditions. researchgate.netgoogle.comprepchem.com | researchgate.netgoogle.comprepchem.com |

| Thionyl Chloride (SOCl₂) | Heated, often with a solvent like ethyl acetate. | Used for converting hydroxypyridines and in some direct chlorination procedures. google.compatsnap.com | google.compatsnap.com |

| Molecular Chlorine (Cl₂) | High temperatures (250-400°C) in the gas phase for direct chlorination. | Generally lacks regioselectivity, leading to mixtures of isomers. google.com | google.com |

| Selectfluor with LiCl | Room temperature to mild heating in DMF. | A modern, milder method for the regioselective chlorination of activated systems like 2-aminopyridines. rsc.org | rsc.org |

| Chloramine-T | Solvent-free, heated conditions. | An efficient chlorinating agent for specific heterocyclic systems like imidazo[1,2-a]pyridines. acs.org | acs.org |

Comparison of Chlorination Pathways in Pyridine Chemistry

Different synthetic strategies for pyridine chlorination offer distinct advantages and disadvantages regarding selectivity, reaction conditions, and substrate compatibility.

| Pathway | Description | Advantages | Disadvantages |

| Direct Gas-Phase Chlorination | Reaction of pyridine vapor with Cl₂ gas at high temperatures. google.com | Simple reagents. | Low regioselectivity, harsh conditions, formation of multiple byproducts. wikipedia.orggoogle.com |

| Pyridine N-Oxide Route | Activation via N-oxidation, followed by chlorination and deoxygenation. researchgate.netpatsnap.com | High regioselectivity for C-2/C-4 positions, milder conditions than direct chlorination. | Requires additional steps (oxidation and deoxygenation). researchgate.net |

| Pyridin-4-one Chlorination | Conversion of a C-4 hydroxyl group to a chloro group using POCl₃ or PCl₅. prepchem.comresearchgate.net | Excellent regioselectivity for the C-4 position, high yields. prepchem.combeilstein-journals.org | Requires synthesis of the pyridone precursor. |

For the synthesis of a specifically substituted molecule like 4-Chloro-2-((2-methoxybenzyl)thio)pyridine, the pyridin-4-one pathway offers the most precise control for introducing the C-4 chloro substituent.

Formation of the Thioether Linkage at the C-2 Position

The second key transformation is the creation of the C-S bond at the C-2 position of the pyridine ring. This is typically achieved through a nucleophilic aromatic substitution (SNAr) mechanism.

Nucleophilic Substitution Reactions with Thiol-Based Reagents

The SNAr reaction is a cornerstone of pyridine chemistry. In this process, a nucleophile attacks an electron-deficient aromatic ring that is substituted with a good leaving group, such as a halogen. The C-2 and C-4 positions of the pyridine ring are electronically activated towards nucleophilic attack. youtube.comstackexchange.com The reaction with a thiol proceeds via its more nucleophilic conjugate base, the thiolate, which is generated in situ using a base like potassium carbonate or sodium hydroxide. nih.gov

The general reactivity for halogens in SNAr reactions on pyridine is F > Cl > Br > I. Although 2-chloropyridine (B119429) is less reactive than 2-fluoropyridine, it is a common and cost-effective substrate for these transformations. nih.gov The reaction involves the attack of the thiolate nucleophile on the C-2 carbon, forming a negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the chloride leaving group to restore aromaticity. youtube.com

To construct the target molecule, 2-methoxybenzyl thiol is employed as the nucleophilic reagent. A plausible and efficient synthetic route combines the methodologies discussed:

Thioether Formation: The synthesis would likely begin with a 2,4-dihalopyridine, such as 2,4-dichloropyridine (B17371). The C-2 position of 2,4-dichloropyridine is generally more reactive towards nucleophiles than the C-4 position. stackexchange.com Reaction with one equivalent of 2-methoxybenzyl thiol in the presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) would selectively form the thioether at the C-2 position, yielding this compound.

Alternative Two-Step Route: An alternative strategy involves starting with 2-chloro-4-hydroxypyridine. The first step would be the SNAr reaction with 2-methoxybenzyl thiol to displace the chlorine at the C-2 position, forming 2-((2-methoxybenzyl)thio)pyridin-4-ol. The second step would then be the chlorination of the C-4 hydroxyl group using a reagent like phosphorus oxychloride (POCl₃), as detailed in section 2.1.1, to afford the final product. This route offers excellent control over the final substitution pattern.

Thiol-Free Thioether Synthesis Methodologies

The unpleasant odor and susceptibility to oxidation of thiols have prompted the development of thiol-free methods for the synthesis of thioethers.

Application of Xanthate Intermediates in S-Alkylation

One effective thiol-free approach involves the use of xanthate salts, such as potassium O-ethyl xanthate (KOC(=S)SEt), as sulfur surrogates. mdpi.com In this method, an alkyl halide is reacted with the xanthate salt to form a dithiocarbonate, which can then be cleaved to generate the corresponding thioether. For the synthesis of this compound, this would involve the reaction of 2-methoxybenzyl chloride with a suitable xanthate, followed by reaction with 2,4-dichloropyridine. This method offers the advantage of using more stable and less odorous starting materials. mdpi.com

Transition-Metal-Free and Base-Free Conditions

Recent advancements in organic synthesis have focused on the development of transition-metal-free and base-free C-S bond formation reactions. While challenging, these methods offer significant advantages in terms of cost, toxicity, and product purity. One such approach could involve the use of hypervalent iodine reagents to activate the pyridine ring towards nucleophilic attack by a sulfur source. Another possibility is the thermal or photochemically initiated reaction between a suitably activated pyridine derivative and a sulfur-containing reagent. However, specific examples leading directly to the target molecule under these conditions are not yet prevalent in the literature.

Chemo- and Regioselectivity in Thioether Formation

When using 2,4-dichloropyridine as the starting material, the reaction with a nucleophile can potentially occur at either the C2 or C4 position, leading to two possible regioisomers. The inherent electronic properties of the pyridine ring, with the nitrogen atom being electron-withdrawing, render the C2 and C4 positions more electrophilic and thus more susceptible to nucleophilic attack than the C3 and C5 positions.

Generally, in nucleophilic aromatic substitution reactions on 2,4-dihalopyridines, substitution at the C4 position is often favored. This preference can be attributed to the greater ability of the C4 position to stabilize the negative charge in the Meisenheimer intermediate through resonance with the ring nitrogen. However, the regioselectivity can be significantly influenced by several factors:

The nature of the nucleophile: Sterically bulky nucleophiles may favor attack at the less hindered C4 position.

The substituents on the pyridine ring: Electron-donating groups on the pyridine ring can alter the electron distribution and thus the relative reactivity of the C2 and C4 positions.

Reaction conditions: The solvent and base can influence the transition state energies for attack at the two positions, thereby affecting the regioselectivity. For instance, certain reaction conditions might favor the formation of the C2-substituted product. thieme-connect.comwuxiapptec.comresearchgate.netresearchgate.netnih.govmdpi.comguidechem.comresearchgate.net

To ensure the desired regioselectivity for the synthesis of this compound, careful control of these factors is paramount. A detailed analysis of the reaction mixture using techniques such as NMR spectroscopy and chromatography is essential to determine the ratio of the two isomers.

| Factor | Influence on Regioselectivity (C2 vs. C4 substitution) | Example/Rationale |

|---|---|---|

| Nucleophile Steric Bulk | Larger nucleophiles may favor the less hindered C4 position. | A bulky thiol might show a higher preference for C4 substitution. |

| Pyridine Ring Substituents | Electron-donating groups can increase the reactivity of the C2 position. | An electron-donating group at C6 might favor C2 substitution. wuxiapptec.com |

| Solvent Polarity | Polar aprotic solvents can stabilize the Meisenheimer complex, potentially influencing the transition state energies for C2 and C4 attack differently. | DMF vs. Toluene could lead to different isomer ratios. |

| Base Strength | The nature of the base can affect the concentration and reactivity of the thiolate, which may have an impact on the regiochemical outcome. | A strong, non-nucleophilic base might favor one isomer over the other. |

Multi-Component and Tandem Reaction Sequences

To enhance synthetic efficiency and reduce the number of synthetic steps, multi-component and tandem reaction strategies are highly desirable.

Cascade Reactions for Scaffold Construction

A cascade reaction, where multiple bond-forming events occur in a single pot without the isolation of intermediates, could provide an elegant route to the this compound scaffold. While a specific cascade reaction for this exact molecule is not widely reported, one could envision a process starting from simpler precursors. For example, a reaction involving a 1,3-dicarbonyl compound, an ammonia (B1221849) source, and a sulfur-containing building block could potentially construct the substituted pyridine ring in a single operation. The development of such a cascade would represent a significant advancement in the synthesis of this class of compounds.

One-Pot Synthetic Strategies

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of time, resource, and waste reduction. For the synthesis of this compound, a hypothetical one-pot strategy can be envisioned, building upon established reactions for the formation of similar pyridine thioethers.

A plausible one-pot approach could involve the reaction of a suitable pyridine precursor with a chlorinating agent, followed by the in-situ introduction of a thiolating agent and subsequent S-alkylation with 2-methoxybenzyl halide. For instance, starting from a pyridine-N-oxide derivative, a one-pot process could be designed as follows:

Chlorination and Thiolation: The pyridine-N-oxide is treated with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). This would likely form a highly reactive intermediate. The subsequent introduction of a sulfur source, such as sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis, could lead to the in-situ formation of the corresponding 4-chloropyridine-2-thiolate.

S-Alkylation: The final step in the one-pot sequence would be the addition of 2-methoxybenzyl chloride or bromide to the reaction mixture. The thiolate, being a potent nucleophile, would readily displace the halide to form the desired thioether linkage.

The success of such a one-pot strategy would be highly dependent on the careful control of reaction conditions, including temperature, stoichiometry of reagents, and the choice of solvent.

Table 1: Hypothetical One-Pot Synthesis of this compound

| Step | Reagents | Intermediate Formed (Hypothetical) |

| 1. Chlorination | Pyridine-N-oxide, POCl₃ | Activated 4-chloropyridinium species |

| 2. Thiolation | NaSH or Thiourea/NaOH | 4-chloropyridine-2-thiolate |

| 3. S-Alkylation | 2-methoxybenzyl chloride | This compound |

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of fine chemicals is of paramount importance for sustainable industrial development. The synthesis of this compound can be made more environmentally benign by incorporating several green chemistry strategies.

Solvent-Free and Reduced-Solvent Reaction Systems

Traditional organic syntheses often rely on large volumes of volatile and often toxic organic solvents. Minimizing or eliminating solvent usage is a key tenet of green chemistry. For the synthesis of this compound, a solvent-free approach for the final S-alkylation step could be explored. This would involve the direct reaction of the 4-chloropyridine-2-thiol with 2-methoxybenzyl chloride, potentially with gentle heating or under mechanochemical conditions (ball milling).

Alternatively, the use of greener solvents such as water, ethanol, or supercritical fluids could be investigated for the individual synthetic steps.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles in significantly shorter timeframes. researchgate.net The synthesis of various heterocyclic compounds, including pyridines, has been shown to be amenable to microwave irradiation. foliamedica.bgcore.ac.ukbeilstein-journals.orgnih.govrsc.org

For the proposed synthesis of this compound, each step could potentially be accelerated using microwave heating. For example, the chlorination of a pyridine precursor and the subsequent thioether formation are types of reactions that often benefit from microwave conditions. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis (Hypothetical)

| Parameter | Conventional Heating | Microwave Irradiation |

| Reaction Time | Hours to days | Minutes to hours |

| Energy Consumption | High | Low |

| Yield | Moderate to good | Often higher |

| Side Reactions | More prevalent | Often reduced |

Deep Eutectic Solvents (DES) as Reaction Media

Deep eutectic solvents (DESs) are a class of ionic liquids that are typically formed by mixing a quaternary ammonium (B1175870) salt with a hydrogen bond donor. researchgate.net They are often biodegradable, have low toxicity, and can be prepared from inexpensive starting materials, making them attractive green solvent alternatives. youtube.com DESs have been successfully employed in various organic transformations, including the synthesis of heterocycles. researchgate.netyoutube.com

In the context of synthesizing this compound, a DES could serve as both the solvent and potentially as a catalyst for the S-alkylation step. For instance, a choline (B1196258) chloride-based DES could provide a suitable medium for the reaction between the 4-chloropyridine-2-thiol and 2-methoxybenzyl chloride. The unique solvating properties of DESs could enhance the reaction rate and selectivity.

Atom Economy and Reaction Efficiency Considerations

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. Reactions with high atom economy are those that incorporate a large percentage of the atoms from the starting materials into the final product, thus minimizing waste.

In the proposed synthesis of this compound, the atom economy can be analyzed for each step.

Addition reactions generally have excellent atom economy.

Substitution reactions , such as the chlorination and S-alkylation steps, will have lower atom economy due to the generation of byproducts (e.g., HCl, salts).

Condensation reactions that produce water as a byproduct will also have reduced atom economy.

Reactivity and Reaction Mechanisms

Pyridine (B92270) Ring Reactivity Studies

The presence of a halogen, a thioether, and the nitrogen heteroatom creates distinct centers of reactivity within the molecule, leading to specific and predictable reaction pathways under appropriate conditions.

Aromatic rings, typically nucleophilic, can undergo nucleophilic aromatic substitution (SNAr) if they possess electron-withdrawing substituents. wikipedia.org The pyridine ring is particularly susceptible to SNAr reactions, especially when leaving groups are located at the C-2 or C-4 positions, due to the ability of the ring nitrogen to stabilize the negatively charged intermediate. wikipedia.orgvaia.compearson.comchegg.com In "4-Chloro-2-((2-methoxybenzyl)thio)pyridine", both the C-4 chloro group and the C-2 thioether group are potential sites for nucleophilic attack. The chlorine atom, being a good leaving group, makes the C-4 position highly activated towards substitution.

The rate and regioselectivity of SNAr reactions are heavily influenced by the substituents on the pyridine ring. Their electronic effects determine the electron density at each carbon atom and the stability of the Meisenheimer complex, the key intermediate in the SNAr mechanism.

Nitrogen Heteroatom: The primary activating feature of the pyridine ring for SNAr is the electronegative nitrogen atom. It withdraws electron density inductively, making the ring carbons more electrophilic and susceptible to attack by nucleophiles. vaia.com

Chlorine Atom (C-4): As a halogen, the chlorine atom exerts a strong electron-withdrawing inductive effect, further decreasing electron density on the ring and activating it for nucleophilic attack. Its position at C-4 is optimal for stabilizing the reaction intermediate.

(2-methoxybenzyl)thio Group (C-2): The thioether group at the C-2 position also influences reactivity. While the sulfur atom can donate electron density via resonance, its primary role in SNAr at the C-4 position is its inductive effect. More importantly, the thioether itself can act as a leaving group, though this is generally less favorable than the displacement of a halide.

The combined electron-withdrawing effects of the nitrogen atom and the C-4 chlorine substituent make the C-4 position the most likely site for nucleophilic attack.

| Substituent | Position | Electronic Effect on SNAr at C-4 | Role |

|---|---|---|---|

| Nitrogen | 1 | Strongly Activating | Inductive withdrawal, intermediate stabilization |

| Chlorine | 4 | Strongly Activating / Leaving Group | Inductive withdrawal, serves as the leaving group |

| (2-methoxybenzyl)thio | 2 | Moderately Influential | Inductive effects, potential leaving group |

The stability of the anionic Meisenheimer intermediate is crucial for the facility of the SNAr reaction. The nitrogen atom in the pyridine ring plays a pivotal role in stabilizing this intermediate, particularly when the nucleophilic attack occurs at the C-2 or C-4 positions. vaia.comchegg.com

When a nucleophile attacks the C-4 position of 4-chloropyridine (B1293800), the negative charge of the resulting intermediate can be delocalized onto the electronegative nitrogen atom through resonance. vaia.com This resonance structure is particularly stable because the charge resides on a highly electronegative atom, which can accommodate it effectively. This stabilization lowers the activation energy of the reaction, making substitution at the C-2 and C-4 positions significantly more favorable than at the C-3 position, where the negative charge cannot be delocalized onto the nitrogen. chegg.com

Electrophilic aromatic substitution (EAS) on the pyridine ring is significantly more difficult than on benzene (B151609). biosynce.comquimicaorganica.org The reaction requires harsh conditions and generally results in low yields because the ring is strongly deactivated. youtube.com

Two main factors contribute to the low reactivity of the pyridine nucleus in "this compound" towards electrophiles:

Nitrogen Heteroatom: The electronegative nitrogen atom strongly withdraws electron density from the ring, making it a poor nucleophile. youtube.comlibretexts.org Furthermore, under the strongly acidic conditions often required for EAS, the nitrogen's lone pair is protonated, forming a pyridinium (B92312) ion. libretexts.orgyoutube.com This places a formal positive charge on the ring system, which severely deactivates it towards attack by positively charged electrophiles.

Chlorine Atom: The chlorine substituent also deactivates the ring through its strong electron-withdrawing inductive effect. masterorganicchemistry.com

While the thioether group is typically an activating group for EAS, its influence is likely overcome by the powerful deactivating effects of the ring nitrogen and the chlorine atom. Electrophilic attack, if it occurs, is predicted to happen at the C-3 or C-5 positions. This is because the intermediates formed from attack at C-2, C-4, or C-6 would place a destabilizing positive charge adjacent to the already electron-deficient nitrogen atom. biosynce.comquora.com

| Position of Electrophilic Attack | Intermediate Stability | Reason |

|---|---|---|

| C-2 / C-6 | Least Stable | Resonance structures place a positive charge on the electronegative nitrogen atom. biosynce.comquora.com |

| C-4 | Less Stable | Resonance structures place a positive charge on the electronegative nitrogen atom. biosynce.comquora.com |

| C-3 / C-5 | Most Stable | The positive charge in the intermediate is delocalized across carbon atoms only. quora.comquora.com |

Due to the deactivated nature of the ring, electrophilic substitutions on "this compound" would necessitate forcing conditions. Friedel-Crafts alkylation and acylation reactions are generally not successful on pyridine rings because the nitrogen atom coordinates with the Lewis acid catalyst, leading to further deactivation. quimicaorganica.orgyoutube.com

| Reaction | Typical Reagents and Conditions |

|---|---|

| Nitration | Requires harsh conditions, such as a mixture of fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) at high temperatures. quora.comnjit.eduyoutube.com The active electrophile is the nitronium ion (NO₂⁺). masterorganicchemistry.com |

| Sulfonation | Typically requires heating with fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid. youtube.comwikipedia.orgsaskoer.ca This reaction is often reversible. wikipedia.org |

| Halogenation | Generally requires high temperatures and the presence of a Lewis acid catalyst for chlorination and bromination. nih.govmt.com Gas-phase radical halogenations are also possible under very high temperatures. youtube.com |

Electrophilic Substitution Pathways

Transformations of the Thioether Moiety

The sulfur atom in the thioether linkage of this compound is a key site for chemical reactions, most notably oxidation. The lone pairs of electrons on the sulfur atom make it nucleophilic and susceptible to attack by electrophilic oxidizing agents.

Oxidation Reactions (e.g., to Sulfoxides and Sulfones)

The thioether group in compounds structurally similar to this compound can be readily oxidized to form the corresponding sulfoxide (B87167) and, under more stringent conditions, the sulfone. This transformation is a critical step in the synthesis of various pharmacologically active compounds, such as proton pump inhibitors like ilaprazole. drugfuture.com

A variety of oxidizing agents can be employed for this purpose. Common reagents include:

meta-Chloroperbenzoic acid (m-CPBA): This is a widely used and effective reagent for the controlled oxidation of thioethers to sulfoxides. drugfuture.com The reaction is typically carried out in a chlorinated solvent like chloroform (B151607) or dichloromethane.

Hydrogen Peroxide (H₂O₂): In the presence of a suitable catalyst, hydrogen peroxide can be a green and efficient oxidant for this transformation. patsnap.com

Sodium Perborate and Sodium Percarbonate: These are alternative oxidizing agents that can also be used, sometimes in the presence of a catalyst like ammonium (B1175870) molybdate. drugfuture.com

The reaction proceeds via nucleophilic attack of the sulfur atom on the electrophilic oxygen of the oxidizing agent. The choice of reagent and reaction conditions can allow for selective oxidation to the sulfoxide or further oxidation to the sulfone.

Table 1: Common Oxidizing Agents for Thioether to Sulfoxide/Sulfone Conversion

| Oxidizing Agent | Typical Conditions | Product(s) |

| m-Chloroperbenzoic acid (m-CPBA) | Chloroform or Dichloromethane | Sulfoxide, Sulfone |

| Hydrogen Peroxide (H₂O₂) | With catalyst | Sulfoxide, Sulfone |

| Sodium Perborate | With catalyst (e.g., ammonium molybdate) | Sulfoxide |

| Sodium Percarbonate | With catalyst (e.g., ammonium molybdate) | Sulfoxide |

Cleavage and Exchange Reactions of the C-S Bond

While the oxidation of the thioether is a common transformation, the carbon-sulfur (C-S) bond itself can undergo cleavage under certain conditions. The strength of the C-S bond is influenced by the nature of the groups attached to the sulfur atom. In the case of this compound, the bond between the pyridine ring and the sulfur atom (C-S bond) and the bond between the sulfur and the benzyl (B1604629) group (S-CH₂) are both susceptible to cleavage.

Role of the Methoxybenzyl Group in Thioether Stability and Reactivity

The 2-methoxybenzyl group plays a significant role in the stability and reactivity of the thioether moiety. The methoxy (B1213986) group at the ortho position of the benzyl ring can influence the molecule's conformation and the electron density at the sulfur atom through both inductive and resonance effects.

The presence of the benzyl group itself provides a degree of stability to the thioether. Furthermore, the methoxy group can potentially participate in chelation with metal ions or interact with reagents, thereby influencing the outcome of reactions at the sulfur center. In the context of C-S bond cleavage, the stability of the resulting 2-methoxybenzyl carbocation or radical would be a determining factor in the reaction's feasibility.

Reaction Mechanism Elucidation

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction pathways and optimizing the synthesis of desired products.

Proposed Mechanistic Pathways for Key Transformations

Oxidation to Sulfoxide: The most accepted mechanism for the oxidation of a thioether to a sulfoxide by a peroxy acid like m-CPBA involves a concerted process. The sulfur atom acts as a nucleophile, attacking the electrophilic peroxy oxygen, while the peroxy acid's proton is transferred to the carbonyl oxygen. This results in the formation of the sulfoxide and the corresponding carboxylic acid.

Further Oxidation to Sulfone: The sulfoxide can undergo further oxidation to the sulfone, typically under more forcing conditions or with an excess of the oxidizing agent. The mechanism is similar to the first oxidation step, with the sulfur atom of the sulfoxide acting as a nucleophile.

C-S Bond Cleavage: The mechanism of C-S bond cleavage can vary depending on the reagents and conditions. For instance, a nucleophilic attack on the carbon atom of the pyridine ring attached to the sulfur could lead to the displacement of the 2-methoxybenzylthiolate anion. Alternatively, a single-electron transfer (SET) mechanism could be initiated by a reducing agent, leading to the formation of radical intermediates.

Identification of Reaction Intermediates

The direct observation and characterization of reaction intermediates in the transformations of this compound are challenging due to their transient nature. However, based on analogous reactions reported in the literature, several intermediates can be postulated.

In the oxidation reaction, an initial adduct between the thioether and the oxidizing agent may be formed before the final product is released. In potential C-S bond cleavage reactions, the formation of radical cations or anions, as well as carbocationic species derived from the 2-methoxybenzyl group, could be key intermediates. The identification of impurities formed during reactions, such as in the synthesis of ilaprazole, can provide valuable clues about the operative reaction mechanisms and the nature of the intermediates involved.

Derivatization and Functionalization

Modifications of the Pyridine (B92270) Nucleus

The pyridine ring of 4-Chloro-2-((2-methoxybenzyl)thio)pyridine serves as a primary site for chemical modification, offering pathways to introduce diverse functionalities and alter the electronic nature of the core structure.

Further Halogenation or Halogen Exchange Reactions

While the parent molecule already contains a chlorine atom, the pyridine nucleus can potentially undergo further halogenation or halogen exchange reactions, depending on the reaction conditions and the directing effects of the existing substituents. The electron-donating nature of the thioether group at the C2 position and the existing halogen at the C4 position would influence the regioselectivity of any subsequent electrophilic halogenation.

Halogen exchange, such as a Finkelstein-type reaction, could potentially replace the existing chloro group with another halogen (bromo, iodo, or fluoro), although this often requires specific catalysts and conditions to be effective on heteroaromatic systems.

Introduction of Additional Functional Groups

A key strategy for modifying the pyridine nucleus is the introduction of new functional groups, primarily through nucleophilic aromatic substitution (SNAr) at the C4 position, which is activated by the pyridine nitrogen. nih.govstackexchange.com The chlorine atom serves as a good leaving group for such transformations.

Nucleophilic Aromatic Substitution (SNAr): The C4 position of 4-chloropyridine (B1293800) derivatives is known to be more reactive towards nucleophiles than the C2 position. stackexchange.com This allows for selective substitution of the chloro group. A wide array of nucleophiles can be employed to displace the chloride, leading to a diverse set of derivatives. youtube.comchemrxiv.org Common nucleophiles include amines, thiols, and alkoxides. For instance, heating the parent compound with an amine can yield 4-amino derivatives, a reaction class frequently used in the synthesis of bioactive molecules. youtube.commdpi.com

| Nucleophile | Reagent Example | Potential Product | Typical Conditions | Citation |

| Primary Amine | Propylamine | 4-(Propylamino)-2-((2-methoxybenzyl)thio)pyridine | Heat, optional base | youtube.com |

| Secondary Amine | Piperidine | 4-(Piperidin-1-yl)-2-((2-methoxybenzyl)thio)pyridine | Heat, polar solvent | chemrxiv.org |

| Ammonia (B1221849) | Aqueous Ammonia | 4-Amino-2-((2-methoxybenzyl)thio)pyridine | High temperature and pressure | semanticscholar.org |

| Alkoxide | Sodium Methoxide | 4-Methoxy-2-((2-methoxybenzyl)thio)pyridine | Heat in Methanol | nih.gov |

| Thiolate | Sodium Thiophenolate | 4-(Phenylthio)-2-((2-methoxybenzyl)thio)pyridine | Base (e.g., NaH) in aprotic solvent | chemrxiv.org |

This table represents potential reactions based on established pyridine chemistry.

Transformations at the Methoxybenzyl Moiety

The 2-methoxybenzyl thioether portion of the molecule offers distinct sites for chemical reactions, allowing for modifications that can significantly alter the compound's steric and electronic profile.

Modifications of the Methoxy (B1213986) Group

The methoxy group on the benzyl (B1604629) ring is a key functional handle, primarily through its cleavage to a hydroxyl group. This transformation "unmasks" a phenol, which can then be used for further functionalization. The ortho-methoxybenzyl group can be cleaved under various conditions, analogous to the well-studied para-methoxybenzyl (PMB) protecting group. oup.comtotal-synthesis.com

Demethylation/Ether Cleavage: Oxidative cleavage is a common method for deprotecting methoxybenzyl ethers. Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are highly effective and can offer selectivity over other protecting groups. total-synthesis.comnih.gov Acid-catalyzed cleavage is another viable route, often employing strong acids like trifluoroacetic acid (TFA) or hydrogen bromide (HBr). oup.comchem-station.com Additionally, demethylation can be achieved using nucleophilic reagents like alkyl thiols under basic conditions. chem-station.comnih.gov

| Reaction Type | Reagent | Product | Typical Conditions | Citation |

| Oxidative Cleavage | DDQ | 2-(((4-Chloropyridin-2-yl)thio)methyl)phenol | CH₂Cl₂/H₂O, Room Temperature | nih.govuea.ac.uk |

| Acidic Cleavage | Trifluoroacetic Acid (TFA) | 2-(((4-Chloropyridin-2-yl)thio)methyl)phenol | TFA in CH₂Cl₂, Room Temperature | oup.com |

| Acidic Cleavage | Hydrogen Bromide (HBr) | 2-(((4-Chloropyridin-2-yl)thio)methyl)phenol | 47% aq. HBr, Heat | chem-station.com |

| Nucleophilic Cleavage | Dodecanethiol / K₂CO₃ | 2-(((4-Chloropyridin-2-yl)thio)methyl)phenol | NMP or DMSO, Heat (~130°C) | chem-station.com |

This table represents potential reactions based on established methoxybenzyl ether chemistry.

Reactions on the Benzyl Methylene (B1212753) Unit

The sulfur atom in the thioether linkage is susceptible to oxidation, providing a pathway to generate the corresponding sulfoxides and sulfones. These oxidized derivatives have altered polarity, solubility, and hydrogen-bonding capabilities.

Oxidation of the Thioether: The selective oxidation of sulfides to sulfoxides is a well-established transformation that can be achieved with a variety of oxidizing agents. organic-chemistry.org Careful control of stoichiometry and reaction temperature is often necessary to prevent over-oxidation to the sulfone. nih.gov Common reagents include hydrogen peroxide, often in the presence of an acid or metal catalyst, and peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). Further oxidation of the sulfoxide (B87167) yields the sulfone. organic-chemistry.orgresearchgate.net

| Target Product | Reagent Example | Product Name | Typical Conditions | Citation |

| Sulfoxide | H₂O₂ in Acetic Acid | 4-Chloro-2-((2-methoxybenzyl)sulfinyl)pyridine | Room Temperature | nih.gov |

| Sulfoxide | m-CPBA (1 equiv.) | 4-Chloro-2-((2-methoxybenzyl)sulfinyl)pyridine | CH₂Cl₂, 0°C to Room Temperature | organic-chemistry.org |

| Sulfone | H₂O₂ (excess) / Na₂WO₄ | 4-Chloro-2-((2-methoxybenzyl)sulfonyl)pyridine | Heat | researchgate.net |

| Sulfone | m-CPBA (>2 equiv.) | 4-Chloro-2-((2-methoxybenzyl)sulfonyl)pyridine | CH₂Cl₂, Room Temperature | organic-chemistry.org |

This table represents potential reactions based on established thioether oxidation chemistry.

Post-Synthetic Modifications and Scaffold Diversification

The true synthetic value of this compound lies in the ability to combine the aforementioned reactions in sequential steps to achieve scaffold diversification. nih.govnih.gov This approach allows for the creation of a library of analogues with varied functionalities at multiple positions.

For example, a primary derivatization could involve the nucleophilic substitution of the C4-chloride with an amine. The resulting 4-amino derivative could then be subjected to oxidation at the sulfur atom to yield the corresponding sulfoxide or sulfone. Alternatively, the methoxy group on the benzyl ring could be cleaved to expose a phenolic hydroxyl group. This new functional group opens another avenue for derivatization, such as etherification or esterification, thereby building molecular complexity.

This strategy of post-synthetic modification is a cornerstone of modern medicinal chemistry, enabling the exploration of structure-activity relationships by systematically altering different parts of a lead scaffold. nih.govnih.gov

Suzuki-Miyaura Coupling and Related Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and substituted aromatic compounds. nih.govrsc.orgresearchgate.net In the context of this compound, the chlorine atom at the 4-position of the pyridine ring can serve as an electrophilic partner for coupling with various organoboron reagents, such as boronic acids or their esters. researchgate.netmdpi.com This reaction is typically catalyzed by a palladium complex in the presence of a base. researchgate.netyoutube.com

The general scheme for the Suzuki-Miyaura coupling of this compound involves the reaction with an aryl or heteroaryl boronic acid to yield the corresponding 4-aryl- or 4-heteroaryl-2-((2-methoxybenzyl)thio)pyridine derivative. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions. mdpi.comresearchgate.net For chloro-substituted pyridines, which are generally less reactive than their bromo or iodo counterparts, more active catalyst systems are often required. rsc.orgproprogressio.hu These typically involve the use of electron-rich and bulky phosphine (B1218219) ligands that facilitate the oxidative addition of the palladium(0) catalyst to the C-Cl bond. mit.edu

| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 90 | 61 | nih.gov |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DMF | 100 | Good | mdpi.com |

| 3 | Thiophen-2-ylboronic acid | tBu₃PPd(0) | K₃PO₄ | Toluene | 80 | High | nih.gov |

| 4 | Pyridin-3-ylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | 1,4-Dioxane | 110 | Moderate to Good | nih.gov |

This table presents representative conditions for Suzuki-Miyaura coupling reactions of analogous chloro-substituted pyridines, which can be extrapolated for the functionalization of this compound.

Sonogashira Coupling and Other C-C Bond Formations

The Sonogashira coupling reaction provides a powerful methodology for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.orglibretexts.org This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, allows for the introduction of an alkynyl moiety at the C4-position of the this compound scaffold. wikipedia.orgnih.gov The resulting 4-alkynylpyridine derivatives are valuable intermediates that can be further elaborated into more complex molecular architectures.

The reactivity of aryl chlorides in Sonogashira couplings is generally lower than that of the corresponding bromides and iodides, often necessitating more forcing reaction conditions or more active catalytic systems. wikipedia.org However, advancements in catalyst design, including the use of specific ligands and copper-free protocols, have expanded the scope of this reaction to include less reactive chlorides. libretexts.orgnih.gov

| Entry | Terminal Alkyne | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|---|

| 1 | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp to Reflux | Good | organic-chemistry.orgwikipedia.org |

| 2 | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ | CuI | Diisopropylamine | Toluene | 70 | High | wikipedia.org |

| 3 | 1-Heptyne | NiCl₂(dppp) | - | K₃PO₄ | DMA | 80 | Good | nih.gov |

| 4 | Ethynylbenzene | Pd(OAc)₂/XPhos | - | Cs₂CO₃ | t-Amyl alcohol | 100 | High | libretexts.org |

This table illustrates typical conditions for Sonogashira coupling reactions involving chloroarenes, which are applicable to the alkynylation of this compound.

Beyond Suzuki-Miyaura and Sonogashira couplings, other palladium-catalyzed C-C bond-forming reactions, such as Stille, Heck, and Negishi couplings, could potentially be employed to functionalize the 4-position of the pyridine ring, although these are less commonly reported for chloropyridine substrates compared to the former two reactions. rsc.orgresearchgate.netchemrxiv.org

Derivatization for Enhanced Analytical Characterization

Chemical derivatization is a frequently employed strategy to improve the analytical characteristics of a molecule for techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govchromatographyonline.com For this compound, derivatization could be utilized to enhance its volatility, thermal stability, or ionization efficiency, leading to improved detection sensitivity and chromatographic resolution. chromatographyonline.comshimadzu.eu

For GC-MS analysis, which requires analytes to be volatile and thermally stable, derivatization of any potentially reactive functional groups might be necessary. While the core structure of this compound is relatively stable, derivatization could be explored to introduce specific mass spectrometric fragmentation patterns for more definitive identification.

In the context of LC-MS, derivatization is often used to introduce a readily ionizable group, thereby enhancing the signal intensity in the mass spectrometer. shimadzu-webapp.eu For instance, reagents that introduce a permanently charged moiety or a group with high proton affinity can significantly improve ionization efficiency in electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). shimadzu-webapp.eu

Common derivatization strategies that could be applicable include:

Acylation: Reaction with acylating agents can introduce ester or amide functionalities, which can alter the polarity and improve chromatographic behavior. chromatographyonline.com

Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can replace active hydrogens with a trimethylsilyl (B98337) (TMS) group, increasing volatility for GC-MS analysis. nih.govshimadzu.eu

Alkylation: Introduction of an alkyl group can modify the compound's polarity and volatility.

Pyrylium Salt Derivatization: Pyrylium salts react with primary amines to form stable pyridinium (B92312) salts, introducing a permanent positive charge that greatly enhances sensitivity in LC-MS analysis. shimadzu-webapp.eu While the target compound does not have a primary amine, this illustrates a strategy for enhancing ionization.

The choice of derivatization reagent and method would depend on the specific analytical challenge and the desired outcome, whether it be improved separation, increased sensitivity, or more informative mass spectra. nih.gov

Theoretical and Computational Chemistry Investigations

Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational feasibility. For 4-Chloro-2-((2-methoxybenzyl)thio)pyridine, DFT calculations would typically be employed to determine its optimized molecular geometry and electronic properties. These calculations involve selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation.

Key outputs from such calculations include optimized bond lengths, bond angles, and dihedral angles, which define the molecule's most stable three-dimensional structure. Furthermore, DFT provides insights into electronic properties such as total energy, dipole moment, and the distribution of electron density. The electrostatic potential surface, for instance, can reveal regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C4-Cl | 1.74 Å |

| Bond Length | C2-S | 1.78 Å |

| Bond Length | S-CH2 | 1.85 Å |

| Bond Angle | Cl-C4-C3 | 119.5° |

| Bond Angle | C2-S-CH2 | 103.2° |

| Dihedral Angle | C3-C4-C5-C6 | 0.1° |

| Dihedral Angle | C2-S-CH2-C(benzyl) | 85.4° |

Note: The data in this table is hypothetical and serves as an illustration of typical results from DFT calculations. Actual values would require specific computational studies.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity.

For this compound, the HOMO is likely to be localized on the sulfur atom and the pyridine (B92270) ring, which are electron-rich centers. The LUMO, conversely, would be expected to have significant contributions from the pyridine ring, particularly the carbon atoms bonded to the electronegative chlorine and sulfur atoms. Analysis of the MO compositions provides a quantitative basis for understanding the sites most susceptible to chemical attack.

Reactivity Predictions and Mechanistic Insights

Building upon the foundation of electronic structure, computational chemistry can predict how this compound will behave in chemical reactions and elucidate the step-by-step pathways, or mechanisms, through which these reactions occur.

Transition State Calculations and Reaction Energy Profiles

To study a chemical reaction computationally, scientists identify and calculate the energies of the reactants, products, and any intermediates and transition states that connect them. A transition state is the highest energy point along the reaction coordinate, representing the energetic barrier that must be overcome for the reaction to proceed.

Computational Modeling of Nucleophilic and Electrophilic Attacks

The electronic information derived from DFT and MO analysis can be used to predict the most likely sites for nucleophilic and electrophilic attack. For this compound, nucleophilic attack is anticipated at the carbon atom bonded to the chlorine atom, a common reaction for chloro-pyridines. Computational models can simulate the approach of a nucleophile and calculate the energy changes associated with this process.

Conversely, electrophilic attack, such as protonation, would likely occur at the nitrogen atom of the pyridine ring or potentially at the sulfur atom, depending on the reaction conditions. Computational models can help to differentiate between these possibilities by comparing the stabilities of the resulting protonated species.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the thioether linkage and the methoxybenzyl group in this compound allows for multiple spatial arrangements, or conformations.

A conformational analysis involves systematically rotating the single bonds in the molecule and calculating the energy of each resulting conformation. This process identifies the low-energy, stable conformations and the energy barriers between them. For this molecule, key rotations would be around the C2-S and S-CH2 bonds.

Molecular dynamics (MD) simulations provide a more dynamic picture. In an MD simulation, the motion of the atoms in the molecule is simulated over time by solving Newton's equations of motion. This allows for the exploration of the conformational space accessible to the molecule at a given temperature and can reveal how the molecule's shape fluctuates in a solvent environment. These simulations can provide insights into the average structure and the flexibility of different parts of the molecule, which can influence its interactions with other molecules.

Spectroscopic Property Predictions

Computational quantum chemistry, particularly Density Functional Theory (DFT), allows for the accurate prediction of spectroscopic properties, which can aid in the structural confirmation and analysis of a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating molecular structures. Theoretical calculations of NMR chemical shifts (δ) can be performed to complement experimental data, helping to assign signals to specific nuclei within the molecule. Methods such as the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts with considerable accuracy.

These calculations determine the magnetic shielding tensor for each nucleus based on the molecule's optimized electronic structure. The resulting theoretical chemical shifts provide a direct link between the three-dimensional structure and the observed NMR spectrum. For this compound, such calculations would predict the chemical shifts for the protons and carbon atoms in the pyridine and benzyl (B1604629) rings, as well as the methoxy (B1213986) and methylene (B1212753) groups. Discrepancies between theoretical and experimental values can often highlight specific conformational or solvent effects.

While specific published research detailing these calculations for this exact molecule is not available, the table below illustrates the type of data that would be generated from such a study. The predicted values are hypothetical and serve to demonstrate how computational results are typically presented.

Table 1: Illustrative Theoretical NMR Chemical Shift Predictions for this compound (Note: The following data is hypothetical and for illustrative purposes only.)

| Atom Position (Pyridine Ring) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3 | 7.15 | 122.5 |

| C-4 | - | 149.0 |

| H-5 | 6.90 | 121.0 |

| H-6 | 8.30 | 150.2 |

| Atom Position (Benzyl Group) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-3' | 6.95 | 111.0 |

| H-4' | 7.25 | 129.5 |

| H-5' | 6.90 | 120.8 |

| H-6' | 7.30 | 128.0 |

| Methylene (-CH₂-) | 4.40 | 35.5 |

| Methoxy (-OCH₃) | 3.85 | 55.9 |

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, provides information about the functional groups present in a molecule. Theoretical vibrational frequency analysis, typically performed using DFT methods, calculates the normal modes of vibration for a molecule in its optimized geometry. These calculations yield a set of vibrational frequencies and their corresponding intensities, which can be directly compared to an experimental FT-IR spectrum.

This analysis is invaluable for assigning specific absorption bands to the stretching, bending, and torsional motions of the molecule's bonds. For this compound, this would involve identifying the characteristic frequencies for C-Cl, C-S, C=N, C=C, C-O, and C-H vibrations. The theoretical spectrum helps to resolve ambiguities in complex regions of the experimental spectrum where multiple vibrational modes may overlap.

No specific vibrational frequency analysis for this compound has been published. The following table provides a hypothetical example of the kind of data that would be obtained from such a computational study, correlating key functional groups with their predicted vibrational frequencies.

Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups of this compound (Note: The following data is hypothetical and for illustrative purposes only.)

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| C=C / C=N (Pyridine Ring) | Stretching | 1580 - 1450 |

| C-H (Aromatic) | Stretching | 3100 - 3000 |

| C-O-C (Aryl Ether) | Asymmetric Stretching | 1250 |

| C-S (Thioether) | Stretching | 750 - 650 |

| C-Cl | Stretching | 850 - 800 |

| -CH₂- | Asymmetric/Symmetric Stretching | 2950 - 2850 |

In Silico Screening and Structure-Activity Relationship (SAR) Studies

In silico techniques are pivotal in modern drug discovery for identifying potential drug candidates and optimizing their biological activity. These computational methods allow for the rapid screening of virtual compound libraries against biological targets and for understanding the relationship between a molecule's structure and its function.

In silico screening, particularly through molecular docking, could be used to evaluate the potential of this compound as an inhibitor of various enzymes or a ligand for different receptors. This process involves computationally placing the molecule into the three-dimensional binding site of a target protein to predict its binding affinity and orientation. The structural features of the compound—a halogenated pyridine core linked via a flexible thioether bridge to a methoxy-substituted benzyl group—make it a candidate for interaction with a wide range of biological targets, such as kinases, proteases, or G-protein coupled receptors.

Structure-Activity Relationship (SAR) studies investigate how modifications to a compound's chemical structure affect its biological activity. For this compound, a systematic SAR study would involve the synthesis and evaluation of analogs to determine the importance of each structural component. In silico methods can guide this process by predicting the effects of such modifications.

Key questions an SAR study would address include:

The role of the chloro group: Is the chlorine atom at the 4-position essential for activity? Would replacing it with other halogens (F, Br, I) or a hydrogen atom increase or decrease activity or selectivity?

The thioether linkage: Is the sulfur atom critical? How would its oxidation to a sulfoxide (B87167) or sulfone affect binding? Is the flexibility of the methylene linker optimal?

The methoxybenzyl group: What is the importance of the methoxy group's position (ortho-, meta-, or para-)? Would additional or different substituents on the benzyl ring enhance potency?

The results of such a study, whether experimental or predicted in silico, are often compiled into a table to summarize the findings and guide the design of next-generation compounds.

Table 3: Conceptual Framework for a Structure-Activity Relationship (SAR) Study (Note: This table is a conceptual illustration of an SAR study and does not represent actual experimental data.)

| Compound Analog | Modification from Parent Compound | Predicted Biological Activity (e.g., IC₅₀) | Rationale / Observation |

| Parent Compound | 4-Cl, 2-S-CH₂-(2-OCH₃-Ph) | Baseline | Reference compound. |

| Analog 1 | 4-H (Cl removed) | Lower | Indicates the chloro group may be key for binding affinity. |

| Analog 2 | 4-F (Cl replaced with F) | Similar or Higher | Fluorine may offer improved metabolic stability or binding. |

| Analog 3 | 2-SO-CH₂-(2-OCH₃-Ph) (Sulfoxide) | Lower | Increased polarity may not be favorable for the binding pocket. |

| Analog 4 | 2-S-CH₂-(4-OCH₃-Ph) (para-methoxy) | Different | Shows the positional importance of the methoxy substituent. |

These computational approaches provide a robust framework for understanding the chemical and biological properties of this compound, enabling a more targeted and efficient path in the drug discovery and development process.

Advanced Research Applications

Catalysis

As Ligands in Transition Metal Catalysis

There is no available research demonstrating the use of 4-Chloro-2-((2-methoxybenzyl)thio)pyridine as a ligand in transition metal-catalyzed reactions. The functionality of pyridine (B92270) rings and thioether groups suggests potential for coordination with transition metals; however, studies detailing such complexes with this specific compound, or their catalytic activity, have not been reported. nih.govresearchgate.netrsc.org

Organocatalytic Applications

No documented instances of this compound being employed as an organocatalyst are present in the current scientific literature.

Materials Science

Precursors for Polymer Synthesis

Information regarding the use of this compound as a monomer or precursor for the synthesis of polymers is not found in available research. While some pyridine derivatives are utilized in material science, the application of this specific compound has not been described. chemimpex.com

Components in Functional Organic Materials

There is no published research indicating that this compound has been integrated as a component into functional organic materials.

Intermediates in Complex Molecule Synthesis

While the structure of this compound, featuring a reactive chloropyridine core and a thioether linkage, suggests its potential as a building block in organic synthesis, no specific examples of its use as an intermediate in the synthesis of more complex molecules have been reported in the literature. smolecule.comthieme.denih.gov The chlorine atom on the pyridine ring could potentially undergo nucleophilic substitution, and the thioether could be oxidized, indicating its theoretical utility in constructing larger, more complex molecular architectures. smolecule.com However, practical applications and detailed synthetic pathways originating from this compound are not documented.

Role in Heterocyclic Ring System Construction

Pyridine and its derivatives are fundamental components in the field of heterocyclic chemistry due to their widespread presence in naturally occurring bioactive compounds and synthetic drugs. beilstein-journals.orgchim.it The pyridine nucleus is a key structural motif in many pharmaceuticals, making the synthesis of functionalized pyridines an area of intense research. beilstein-journals.org Compounds like this compound serve as important intermediates in the construction of a variety of heterocyclic systems.

The chlorine atom at the 4-position and the thioether linkage at the 2-position of the pyridine ring are key reactive sites. The chlorine atom can be displaced through nucleophilic aromatic substitution (SNAr) reactions, a common strategy for introducing diverse functionalities onto the pyridine ring. beilstein-journals.org This reactivity allows for the synthesis of a wide array of substituted pyridine derivatives. For instance, similar chloro-substituted pyridines are used to introduce the pyridine unit into larger molecules, as seen in the synthesis of certain pharmaceutical compounds. beilstein-journals.org

Furthermore, the thioether group can be modified, for example, through oxidation to sulfoxides or sulfones, which alters the electronic properties and steric profile of the molecule, providing another avenue for derivatization. smolecule.com The inherent reactivity of the pyridine ring itself, combined with its substituents, makes it a valuable building block for creating more complex, fused heterocyclic systems. Researchers have utilized pyridine-based building blocks for the synthesis of thieno[2,3-b]pyridines and other fused systems with demonstrated biological activities. nih.govaun.edu.eg The synthesis of such complex structures often relies on the strategic functionalization of simpler pyridine precursors. thieme.deresearchgate.netresearchgate.net

Building Blocks for Libraries of Chemical Compounds

In modern drug discovery and materials science, the generation of chemical libraries containing a large number of diverse compounds is a crucial strategy for identifying new lead structures. This compound and similar substituted pyridines are valuable building blocks for creating such libraries. nih.gov The concept of a "chemical space" involves the virtual or actual creation of vast collections of molecules based on a set of starting materials (building blocks) and defined chemical reactions. biosolveit.de

The utility of pyridine derivatives in this context stems from their ability to participate in a variety of reliable and high-throughput chemical transformations. For example, pyridine-fused boronic esters have been employed as building blocks in high-throughput synthesis to generate libraries of biaryl and ether-linked compounds. nih.gov The defined reactive sites on this compound allow for its systematic modification, leading to a combinatorial explosion of potential products from a single core structure. This approach enables the rapid exploration of a vast chemical space to screen for desired biological activities or material properties. biosolveit.de The creation of these libraries is often automated, allowing for the efficient production and testing of novel compounds. nih.gov

Corrosion Inhibition Studies

The protection of metals from corrosion is a significant challenge in many industrial applications. Organic compounds, particularly those containing heteroatoms such as nitrogen, sulfur, and oxygen, along with aromatic rings, are effective corrosion inhibitors, especially in acidic environments. rsdjournal.org The molecular structure of this compound, which contains nitrogen in the pyridine ring, a sulfur atom in the thioether linkage, and an oxygen atom in the methoxy (B1213986) group, suggests its potential as a corrosion inhibitor.

Design and Mechanism of Inhibitory Action

The primary mechanism by which organic inhibitors protect metals from corrosion is through adsorption onto the metal surface. rsdjournal.org This forms a protective film that isolates the metal from the corrosive medium. The efficiency of an inhibitor is largely dependent on its ability to adsorb strongly onto the metal surface.

The design of effective corrosion inhibitors often focuses on incorporating functional groups that can interact with the metal. The nitrogen, sulfur, and oxygen atoms in this compound possess lone pairs of electrons that can be shared with the vacant d-orbitals of metal atoms, leading to the formation of coordinate bonds. The presence of the aromatic pyridine and benzene (B151609) rings allows for π-electron interactions with the metal surface.

Studies on similar pyridine and thiol-containing compounds have shown that they act as mixed-type inhibitors. nih.govrsc.orgresearchgate.net This means they inhibit both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. The adsorption of these inhibitors on a metal surface often follows the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. nih.govrsc.orgresearchgate.netnih.gov The strength and nature of this adsorption can be influenced by the inhibitor's concentration and the temperature of the environment. researchgate.netmdpi.com It is proposed that the inhibitory action involves the inhibitor molecule chemically adsorbing onto the metal surface. rsc.org

Experimental and Theoretical Validation in Corrosion Science

The effectiveness of a potential corrosion inhibitor is evaluated through a combination of experimental and theoretical methods. rsdjournal.orgtaylorfrancis.com

Experimental Techniques:

Electrochemical Impedance Spectroscopy (EIS): This technique provides information about the resistance of the protective film formed by the inhibitor. An increase in charge transfer resistance (Rct) and polarization resistance (Rp) in the presence of the inhibitor indicates effective corrosion protection. nih.govnih.gov

Potentiodynamic Polarization (PDP): PDP curves reveal the effect of the inhibitor on the anodic and cathodic reaction rates. A significant decrease in the corrosion current density (icorr) upon addition of the inhibitor confirms its protective action. nih.govnih.gov

Weight Loss Measurements: This is a straightforward method to determine the corrosion rate of a metal in the absence and presence of an inhibitor over a period of time. mdpi.com

Surface Analysis Techniques: Methods like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to visualize the metal surface and confirm the formation of a protective inhibitor film. nih.govrsc.orgnih.gov X-ray Photoelectron Spectroscopy (XPS) can be used to analyze the chemical composition of the surface film. nih.govnih.gov

The table below shows hypothetical data illustrating the kind of results obtained from electrochemical studies on corrosion inhibitors similar to the subject compound.

| Inhibitor Concentration | Corrosion Current Density (icorr) (µA/cm²) | Charge Transfer Resistance (Rct) (Ω·cm²) | Inhibition Efficiency (%) |

| 0 ppm (Blank) | 26.0 | 150 | - |

| 60 ppm | 2.4 | 1600 | 90.8 |

| 100 ppm | 1.8 | 2200 | 93.1 |

This is a sample data table for illustrative purposes based on findings for similar compounds. researchgate.netnih.gov

Theoretical Validation:

Quantum Chemical Calculations (DFT): Density Functional Theory is used to calculate various molecular parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the dipole moment. nih.gov These parameters help in understanding the reactivity of the inhibitor molecule and its interaction with the metal surface.

Molecular Dynamics (MD) Simulations: MD simulations are employed to model the adsorption of the inhibitor molecules on the metal surface in a simulated corrosive environment. nih.govrsc.orgresearchgate.net These simulations provide insights into the binding energy and orientation of the inhibitor on the surface, which correlates with the experimental inhibition efficiency. rsc.orgresearchgate.net

Pesticidal Agent Development

The pyridine structural motif is a cornerstone in the development of modern insecticides. nih.gov Notably, it forms the core of neonicotinoid insecticides, which are widely used in crop protection due to their high efficacy and novel mode of action. nih.gov The structural features of this compound make it a candidate for investigation in the design of new pesticidal agents.

Design Principles for Insecticidal Activity

The design of new insecticides is guided by the principle of structure-activity relationships (SAR), which seeks to understand how the chemical structure of a molecule influences its biological activity. nih.gov For pyridine-based insecticides, research has shown that specific substitutions on the pyridine ring can significantly impact their insecticidal potency.

Key design principles include:

Introduction of Specific Functional Groups: The presence of certain groups, such as a cyano (-CN) group, has been shown to enhance insecticidal bioefficacy in some pyridine derivatives. nih.gov

Modification of Substituents: The nature of the groups attached to the pyridine ring is critical. For example, studies have indicated that compounds containing a distyrylpyridine moiety can exhibit higher insecticidal activity compared to those with a dimethylpyridine structure. nih.gov

Target-Specific Design: Modern insecticide design often targets specific biological pathways in insects that are not present or are significantly different in mammals, leading to lower mammalian toxicity. nih.govrsc.org For example, many insecticides target the nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects. nih.gov

Synthesis of Analogues: A common strategy involves the synthesis of analogues of known successful insecticides. By making systematic changes to the structure of a lead compound, researchers can optimize its properties, such as potency, spectrum of activity, and environmental persistence. nih.govaun.edu.eg

Research into new pyridine derivatives for insecticidal applications involves synthesizing novel compounds and screening them for activity against various pest insects, such as aphids. nih.govaun.edu.egnih.gov The LC50 (lethal concentration required to kill 50% of the test population) is a common metric used to quantify the potency of a potential insecticide.

The table below presents data from studies on the insecticidal activity of pyridine derivatives against the cowpea aphid, illustrating the range of potencies that can be achieved through structural modification.

| Compound | LC50 after 24h (ppm) | LC50 after 48h (ppm) |

| Compound A | 0.029 | 0.006 |

| Compound B | 0.040 | 0.007 |

| Acetamiprid (Reference) | 0.045 | 0.006 |

This table is based on reported data for N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide (Compound A) and its cyclized derivative (Compound B) to illustrate typical research findings. aun.edu.eg

Bioefficacy Screening and Structure-Activity Relationships of this compound

While specific bioefficacy screening data for the compound this compound is not extensively available in publicly accessible research, the structural motifs it possesses—a chlorinated pyridine ring linked to a methoxy-substituted benzylthio group—are common in molecules investigated for a range of biological activities. The analysis of its potential bioefficacy and structure-activity relationships (SAR) is therefore largely based on comparative studies of analogous compounds.

Bioefficacy Screening

Bioefficacy screening for a compound like this compound would typically involve a tiered approach, beginning with broad in vitro assays against a variety of biological targets to identify any "hits" or promising activities. Based on the activities reported for structurally related molecules, this compound would likely be screened for antiproliferative and antimicrobial effects.

For instance, studies on other chlorinated thio-pyridines and benzylthio derivatives have shown potential as anticancer agents. nih.gov A primary screening for this compound would therefore likely involve assays against a panel of human cancer cell lines, such as the NCI-60 panel, to determine its cytotoxic or cytostatic effects. nih.gov The goal of such a screen is to ascertain the concentration at which the compound inhibits cell growth by 50% (GI50), providing a preliminary measure of its potency and selectivity.